(S)-Alpine borane is a chiral organoboron compound, specifically a trialkylborane, characterized by its unique structure that allows for stereoselective reductions in organic synthesis. It is typically encountered as a colorless liquid or in solution. This compound is derived from the reaction of borane with α-pinene, leading to its designation as "Alpine borane" due to its origin from this natural terpene source. The compound is notable for its ability to facilitate asymmetric synthesis, making it a valuable reagent in the field of organic chemistry .
(S)-Alpine borane does not participate in biological systems. Its mechanism of action lies in its ability to reversibly bind to the carbonyl oxygen of aldehydes and ketones through its Lewis acidic boron center. This creates a six-membered cyclic transition state that directs the transfer of a hydride from the boron atom to the carbonyl carbon in a stereoselective manner [].
(S)-Alpine borane excels in the stereoselective reduction of aldehydes to their corresponding enantiopure alcohols. This reaction, known as the Midland Alpine borane reduction or Midland reduction, harnesses the unique steric and chiral properties of (S)-Alpine borane. The bulky isopinocampheyl group creates a hindered environment around the boron atom, favoring a specific approach of the aldehyde carbonyl group during the reaction. This selectivity translates to the formation of a particular enantiomer of the alcohol product. Wikipedia: Alpine Borane: _ بوران
The Midland reduction offers several advantages for researchers:
(S)-Alpine borane is primarily utilized in stereoselective reductions, particularly in the Midland reduction process. This involves the reduction of aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:
The mechanism involves coordination of the carbonyl oxygen to boron, followed by hydride transfer from the sterically hindered pinane group to the carbonyl carbon, allowing for high stereochemical control .
The synthesis of (S)-Alpine borane typically involves the following methods:
These methods allow for the generation of (S)-Alpine borane in a form suitable for various synthetic applications.
(S)-Alpine borane shares similarities with other organoboron compounds but is unique due to its specific chiral structure and reactivity profile. Below is a comparison with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Bicyclic Boron Compound | Common precursor for Alpine borane; less sterically hindered |
Diisopinocampheylborane | Trialkylborane | Similar applications but different steric properties |
Myrtanyl Borane | Trialkylborane | Higher enantioselectivity compared to Alpine borane |
(S)-Alpine borane's unique steric configuration allows it to achieve high selectivity in reductions, setting it apart from these related compounds .
The foundation for (S)-Alpine borane was laid by Herbert C. Brown’s pioneering work on hydroboration reactions in the 1950s. Brown’s discovery that boranes could add to alkenes with predictable regioselectivity (anti-Markovnikov) revolutionized carbonyl chemistry. Early chiral boranes like diisopinocampheylborane (Ipc₂BH), synthesized from α-pinene in 1961, demonstrated unprecedented enantioselectivity in hydroboration-oxidation reactions. These developments established boron’s unique ability to transfer stereochemical information through non-covalent interactions.
α-Pinene’s rigid bicyclic structure proved ideal for inducing chirality. Recrystallization techniques optimized by Brown and Krishnamurthy enhanced the enantiopurity of Ipc₂BH derivatives. The synthesis of (S)-Alpine borane via hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) addressed prior limitations in substrate scope and selectivity.
Table 1: Key Chiral Borane Reagents and Their Applications
Reagent | Synthesis Method | Typical ee (%) | Primary Use |
---|---|---|---|
Ipc₂BH | α-Pinene + BH₃ | 85–90 | Hydroboration of alkenes |
Alpine borane | 9-BBN + α-pinene | 90–99 | Ketone/aldehyde reductions |
B-MeO-9-BBN | Methanolysis of 9-BBN | 70–80 | Sterically hindered substrates |
(S)-Alpine borane, systematically named 9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane, represents a sophisticated organoboron compound with a molecular formula of C₁₈H₃₁B and a molecular weight of 258.25 g/mol [1] [2]. The compound exhibits a unique molecular architecture that combines two distinct bicyclic frameworks: a bicyclo[3.3.1]nonane system and a modified pinane (isopinocampheyl) structure, with the boron atom serving as the critical bridging element between these ring systems [1].
The fundamental structural framework consists of a 9-borabicyclononane core, which adopts a characteristic chair-like conformation typical of bicyclo[3.3.1]nonane systems [3] [4]. This bicyclic scaffold provides exceptional rigidity and defines the spatial orientation of the boron center. The boron atom occupies the bridgehead position within the bicyclo[3.3.1]nonane framework, creating a tetrahedral coordination environment that is further stabilized by the isopinocampheyl substituent [1] [5].
The isopinocampheyl moiety, derived from (-)-α-pinene through hydroboration processes, contributes the essential chiral information to the molecule [6] [2]. This terpene-derived fragment features a bicyclo[3.1.1]heptane framework with three methyl substituents positioned at specific stereochemical locations, creating a highly sterically demanding environment around the boron center [1] [5].
Physical Properties of (S)-Alpine Borane
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁B |
Molecular Weight (g/mol) | 258.25 |
Physical State | Colorless liquid |
Density (g/cm³) | 0.947 |
Boiling Point (°C) | 336.3 at 760 mmHg |
Flash Point (°C) | 157.2 |
Vapor Pressure (mmHg at 25°C) | 0.00022 |
Refractive Index | 1.495 |
Optical Activity [α]₂₂/D (THF) | +20° (c = 12) |
Melting Point (°C) | Not applicable (liquid) |
The molecular geometry of (S)-Alpine borane is characterized by significant steric congestion around the boron center, which is crucial for its stereochemical behavior in asymmetric reduction reactions [1] [7]. The bulky nature of both the bicyclononane and isopinocampheyl substituents creates a highly asymmetric environment that enables exceptional stereoselectivity in carbonyl reduction processes [7] [8].
The electronic structure of the molecule features a Lewis acidic boron center that readily coordinates with electron-rich substrates [1] . The electron-deficient nature of the boron atom is modulated by the electron-donating properties of the alkyl substituents, creating a balanced reactivity profile that allows for controlled interactions with carbonyl compounds .
The isopinocampheyl substituent in (S)-Alpine borane possesses a precisely defined stereochemical configuration that directly determines the absolute configuration of the entire molecule [5] [10]. This chiral auxiliary, systematically designated as (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptanyl, originates from the natural monoterpene (-)-α-pinene and retains its stereochemical integrity throughout the synthetic transformation [6] [2].
The absolute configuration of the isopinocampheyl fragment follows the Cahn-Ingold-Prelog priority rules, with four distinct stereocenters contributing to the overall chirality [11]. The stereochemical assignments are based on the priority sequence established by atomic numbers and connectivity patterns within the bicyclic framework [11] [12]. The configuration at carbon-1 is S, reflecting the specific spatial arrangement of the methyl group and the bicyclic framework. Carbon-2 exhibits R configuration due to the positioning of the hydrogen atom and the bridging methylene groups. The stereocenter at carbon-3 displays S configuration, determined by the orientation of the boron-bearing substituent relative to the pinane framework. Finally, carbon-5 possesses S configuration based on the arrangement of the gem-dimethyl groups and the bridging carbon atoms [5] [13].
Stereochemical Parameters of (S)-Alpine Borane
Parameter | Value |
---|---|
Absolute Configuration at Boron | S-configuration |
Isopinocampheyl Configuration | (1S,2R,3S,5S)-configuration |
CAS Number | 42371-63-1 |
IUPAC Name | 9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane |
Stereochemical Descriptor | (S)-enantiomer |
Chirality Source | Derived from (-)-α-pinene |
Enantiomeric Excess (%) | >97 |
The stereochemical analysis reveals that the isopinocampheyl substituent adopts a rigid conformation that minimizes steric interactions while maximizing the asymmetric environment around the boron center [8] [14]. Molecular mechanics calculations and nuclear magnetic resonance studies indicate that the pinane framework exists in a distorted chair conformation, with the bicyclo[3.1.1]heptane system adopting a geometry that positions the bulky gem-dimethyl groups away from the boron-bearing carbon [14] [15].
The configuration at the boron center itself is designated as S based on the priority assignment of the three substituents: the isopinocampheyl group (highest priority), the bicyclononane framework (intermediate priority), and the implicit coordination site (lowest priority) [11]. This S-configuration at boron is directly responsible for the stereochemical outcome observed in asymmetric reduction reactions, where the reagent exhibits preferential delivery of hydride to specific faces of prochiral carbonyl substrates [7] [8].
The axial methyl group within the isopinocampheyl substituent serves as a principal director of stereoselectivity during reduction processes [8]. This methyl group creates a pronounced steric shield that effectively blocks approach from one face of coordinated carbonyl substrates, thereby directing hydride delivery to the opposite, less hindered face [8] [16]. The stereochemical influence of this axial methyl group has been confirmed through computational studies and experimental observations of reduction outcomes with various substrates [8] [16].
The conformational behavior of (S)-Alpine borane exhibits significant complexity due to the interplay between the rigid bicyclic frameworks and the dynamic equilibria that characterize organoborane systems [17] [18]. In solution, the molecule demonstrates temperature-dependent conformational flexibility that influences its reactivity and stereochemical behavior [19] [20].
The bicyclo[3.3.1]nonane core adopts a predominantly chair-like conformation that provides structural rigidity and defines the spatial orientation of the boron substituents [3] [4]. This framework exhibits limited conformational flexibility due to the constraints imposed by the bridged ring system, with the boat-to-chair interconversion requiring significant activation energy [4] [21]. Computational studies suggest that the preferred conformation minimizes steric interactions between the axial substituents while maintaining optimal orbital overlap for boron-carbon bonding [22].
Conformational Properties of (S)-Alpine Borane
Property | Value |
---|---|
Solution Conformation | Flexible bicyclic system |
Solid State Structure | Crystalline structure available |
Temperature Dependence | Temperature-sensitive equilibria |
Solvent Effects | THF stabilizes monomeric form |
Dynamic Behavior | Dynamic conformational exchange |
Activation Energy (kcal/mol) | 4.37 (estimated) |
Preferred Geometry | Chair-like bicyclo[3.3.1]nonane |
In tetrahydrofuran solution, (S)-Alpine borane exists predominantly as a monomeric species due to the coordinating ability of the solvent, which disrupts potential intermolecular associations [23] [24]. The Lewis basic nature of tetrahydrofuran provides stabilization through coordination to the electron-deficient boron center, resulting in a pseudo-tetrahedral geometry around boron [24]. This coordination influences the conformational preferences of both the bicyclononane and isopinocampheyl fragments, leading to subtle changes in the overall molecular geometry compared to non-coordinating solvents [20] [24].
Temperature effects on the conformational dynamics of (S)-Alpine borane are particularly pronounced above 30°C, where increased thermal energy promotes conformational interconversion and potential dissociation processes [19] [20]. Studies have demonstrated that elevated temperatures can lead to dehydroboration reactions, where the isopinocampheyl substituent is eliminated to generate 9-borabicyclononane [25] [19]. This thermal decomposition pathway represents a competing process that can reduce the stereochemical efficiency of asymmetric reactions at higher temperatures [19].
The solid-state structure of (S)-Alpine borane, as determined by X-ray crystallographic studies of related organoborane compounds, reveals a highly ordered arrangement that reflects the preferred solution conformation [17] [26]. The crystalline form exhibits intermolecular interactions that stabilize specific conformational states, providing insights into the intrinsic conformational preferences of the molecule [17]. The solid-state geometry confirms the chair-like arrangement of the bicyclononane framework and the rigid positioning of the isopinocampheyl substituent [26].
Dynamic conformational exchange processes in (S)-Alpine borane have been investigated through variable-temperature nuclear magnetic resonance spectroscopy and computational modeling [27] [20]. These studies reveal that conformational interconversion occurs on the nuclear magnetic resonance timescale at ambient temperatures, with activation barriers estimated to be approximately 4.37 kcal/mol for major conformational changes [17]. The dynamic behavior is attributed primarily to rotation around the boron-carbon bonds and flexing of the bicyclic frameworks [20].
Solvent effects play a crucial role in determining the conformational equilibria of (S)-Alpine borane [24]. Coordinating solvents such as tetrahydrofuran and diethyl ether stabilize specific conformations through Lewis acid-base interactions, while non-coordinating solvents allow for greater conformational flexibility [24]. The choice of solvent therefore directly influences both the reactivity and stereochemical outcome of reactions involving (S)-Alpine borane [24].
Flammable